N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide
Description
N-[2-(3,4-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide is a benzamide derivative featuring a benzofuran core substituted with a 3,4-dimethoxybenzoyl group at position 2 and a 4-methylbenzamide moiety at position 4.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO5/c1-15-5-7-17(8-6-15)26(29)27-19-10-11-20-16(2)25(32-22(20)14-19)24(28)18-9-12-21(30-3)23(13-18)31-4/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSGTIHZOARWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=C(O3)C(=O)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Dimethoxybenzoyl Group: The dimethoxybenzoyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methyl Group: The methyl group can be introduced through a methylation reaction using methyl iodide and a strong base like sodium hydride.
Formation of the Benzamide Moiety: The benzamide moiety can be formed by reacting the intermediate compound with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Isomer: N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide
Key Differences :
- Substituent Positions: The benzoyl group in this isomer has methoxy groups at positions 2 and 5 (vs. 3 and 4 in the target compound). This positional isomerism alters electronic effects, as 3,4-dimethoxy groups are stronger electron donors than 2,5-dimethoxy groups due to resonance and inductive effects .
- Crystallography : Analogous compounds (e.g., ) are characterized via X-ray diffraction using SHELX software , suggesting similar methods could resolve structural differences between these isomers.
N-(2-Hydroxy-1,1-Dimethylethyl)-3-methylbenzamide
Key Differences :
- Functional Groups : This compound features an N,O-bidentate directing group (hydroxy and tertiary amine), making it suitable for metal-catalyzed C–H bond functionalization . In contrast, the target compound lacks hydroxyl groups but includes methoxy and benzofuran groups, which may limit its utility in analogous catalytic reactions.
Compounds with Heterocyclic Moieties ()
Compounds such as N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide feature sulfamoyl or oxadiazole groups, which are common in pharmaceuticals. The target compound’s lack of sulfonamide or nitrogen-rich heterocycles suggests divergent applications, likely in non-pharmacological domains (e.g., polymer additives or ligands) .
Biological Activity
N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C26H23NO5
- Molecular Weight : 429.5 g/mol
- IUPAC Name : this compound
- CAS Number : 921052-69-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to exert its effects through:
- Enzyme Inhibition : It may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation.
- Receptor Modulation : The compound can bind to various receptors, altering cellular signaling pathways.
- Gene Expression Regulation : It may influence the expression of genes related to cell growth and apoptosis.
Antitumor Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antitumor properties. For instance:
- Cell Line Studies : Investigations on human lung cancer cell lines (A549, HCC827, NCI-H358) showed that compounds related to the benzofuran structure can inhibit cell proliferation effectively in both 2D and 3D cultures. The IC50 values for these compounds ranged from 6.26 μM to 20.46 μM depending on the assay format .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Testing Methods : Antimicrobial efficacy was assessed using broth microdilution methods against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
- Results : Compounds similar in structure showed promising antibacterial activity, indicating potential use in treating infections .
Study 1: Antitumor Efficacy
In a comparative study involving various derivatives of benzofuran, it was found that those with modifications similar to this compound exhibited enhanced cytotoxicity against lung cancer cell lines. The study utilized both MTS cytotoxicity assays and BrdU proliferation assays to evaluate the effectiveness of these compounds in inhibiting tumor growth .
Study 2: In Vivo Studies
Further investigations involving in vivo models are necessary to confirm the therapeutic potential of this compound. Preliminary results suggest that compounds with benzofuran moieties could reduce tumor size significantly when administered in appropriate dosages.
Data Summary
| Biological Activity | Assay Type | Cell Line | IC50 (μM) |
|---|---|---|---|
| Antitumor | 2D Assay | A549 | 6.26 |
| Antitumor | 2D Assay | HCC827 | 6.48 |
| Antitumor | 3D Assay | A549 | 20.46 |
| Antimicrobial | Broth Dilution | E. coli | Not specified |
| Antimicrobial | Broth Dilution | S. aureus | Not specified |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
